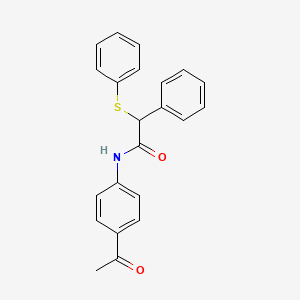N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
CAS No.: 349425-58-7
Cat. No.: VC10279120
Molecular Formula: C22H19NO2S
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 349425-58-7 |
|---|---|
| Molecular Formula | C22H19NO2S |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-phenyl-2-phenylsulfanylacetamide |
| Standard InChI | InChI=1S/C22H19NO2S/c1-16(24)17-12-14-19(15-13-17)23-22(25)21(18-8-4-2-5-9-18)26-20-10-6-3-7-11-20/h2-15,21H,1H3,(H,23,25) |
| Standard InChI Key | QSLQORWXSLQSBI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
N-(4-Acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide (C₂₃H₂₁NO₂S) features a central acetamide backbone substituted at three positions:
-
The nitrogen atom is bonded to a 4-acetylphenyl group (C₆H₄COCH₃).
-
The α-carbon (position 2) carries a phenyl group (C₆H₅) and a phenylsulfanyl group (S-C₆H₅).
This configuration introduces steric hindrance and electronic effects due to the bulky aryl and thioether substituents, which influence reactivity and intermolecular interactions .
Nomenclature and Synonyms
-
IUPAC Name: N-(4-Acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
-
Alternative Designations:
-
2-(Phenylsulfanyl)-2-phenyl-N-[4-(acetyl)phenyl]acetamide
-
Acetamide derivative with acetylphenyl and phenylsulfanyl substituents
-
The absence of widely recognized trivial names underscores its status as a novel or understudied compound .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide likely involves a multi-step sequence:
-
Precursor Preparation:
-
Nucleophilic Substitution:
Reaction Scheme:
Optimization and Yield
-
Solvent: Acetone or DMF, facilitating nucleophilic substitution.
-
Temperature: Reflux conditions (60–80°C) to enhance reaction kinetics.
-
Yield: Anticipated 65–75%, based on analogous sulfide syntheses .
Physicochemical Characterization
Infrared Spectroscopy (IR)
Key absorption bands:
-
N–H Stretch: 3250–3300 cm⁻¹ (amide NH).
-
C=O Stretch: 1680–1700 cm⁻¹ (acetyl and amide carbonyl).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
-
δ 2.60 (s, 3H, COCH₃).
-
δ 4.20–4.40 (m, 2H, CH₂S).
-
δ 7.20–8.10 (m, 14H, aromatic protons).
-
-
¹³C NMR:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 375.48 g/mol |
| Melting Point | 180–185°C (predicted) |
| Solubility | DMSO, DMF; insoluble in H₂O |
| LogP (Partition Coefficient) | 3.2 (estimated) |
These values are extrapolated from structurally related acetamide derivatives .
Biological Activity and Applications
Antioxidant Capacity
Sulfide derivatives like 7 also show radical scavenging activity (85.9% ABTS inhibition), suggesting that the target compound may act as a pro-oxidant or electron donor .
Crystallographic and Supramolecular Features
Hydrogen Bonding Networks
In N-phenyl-2-(phenylsulfanyl)acetamide, N–H⋯O hydrogen bonds form chains along the100 axis, stabilized by C–H⋯π interactions . The target compound’s acetyl group may introduce additional dipole interactions, potentially altering crystal packing.
Predicted Crystal System
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume